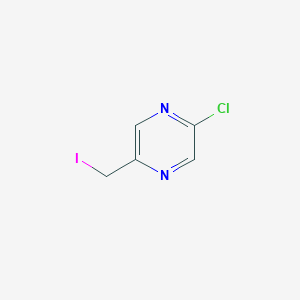

2-Chloro-5-(iodomethyl)pyrazine

Description

Properties

Molecular Formula |

C5H4ClIN2 |

|---|---|

Molecular Weight |

254.45 g/mol |

IUPAC Name |

2-chloro-5-(iodomethyl)pyrazine |

InChI |

InChI=1S/C5H4ClIN2/c6-5-3-8-4(1-7)2-9-5/h2-3H,1H2 |

InChI Key |

HMFBYWHXSLVNGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CI |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Halogen vs.

- Iodine vs.

Preparation Methods

Starting Material: 2-Chloro-5-(chloromethyl)pyrazine

The synthesis of 2-chloro-5-(chloromethyl)pyrazine is a critical precursor. A method analogous to the preparation of 2-chloro-5-(chloromethyl)pyridine (as described in Patent WO2012048502A1) can be adapted. Here, cyclopentadiene-acrolein route derivatives are chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For pyrazine systems, chlorination of a hydroxymethyl intermediate (e.g., 5-(hydroxymethyl)-2-chloropyrazine) with SOCl₂ in dichloroethane at 5–20°C yields the chloromethyl derivative.

Proposed Iodination Step

The chloromethyl group undergoes halogen exchange via NaI in acetone or dimethylformamide (DMF). For example:

Reaction conditions:

-

Solvent: Anhydrous acetone or DMF

-

Temperature: 60–80°C

-

Duration: 12–24 hours

Key Considerations

-

Excess NaI (1.5–2 equiv) ensures complete substitution.

-

Moisture must be excluded to prevent hydrolysis of the iodomethyl group.

Direct Iodination of Hydroxymethyl Precursors

An alternative route involves direct iodination of a hydroxymethyl intermediate. This two-step process avoids isolating the chloromethyl derivative.

Synthesis of 5-(Hydroxymethyl)-2-chloropyrazine

The hydroxymethyl group is introduced via reduction of a carbonyl precursor (e.g., 2-chloro-5-formylpyrazine) using sodium borohydride (NaBH₄) in methanol at 0–25°C.

Conversion to Iodomethyl Group

The hydroxymethyl group is treated with hydroiodic acid (HI) or iodine in the presence of a phosphorylating agent:

Optimized Conditions

-

Reagent: 48% HI with PCl₃ as a catalyst

-

Solvent: Toluene or dichloromethane

-

Temperature: 40–60°C

Advantages

-

Bypasses the need for halogen exchange.

-

Fewer purification steps compared to multi-stage routes.

Nucleophilic Substitution with Alkyl Iodides

A less common but viable method involves alkylation of a pyrazine nucleus with an iodomethyl group.

Friedel-Crafts Alkylation

While challenging for electron-deficient pyrazines, Lewis acid-catalyzed alkylation using iodomethyl iodide (ICH₂I) may be feasible:

Limitations

-

Low regioselectivity due to the electron-withdrawing chlorine substituent.

-

Competing side reactions (e.g., di-iodination).

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield | Key Challenges |

|---|---|---|---|---|

| Halogen Exchange | 2-Chloro-5-(chloromethyl)pyrazine | NaI, acetone | 50–70% | Moisture sensitivity |

| Direct Iodination | 5-(Hydroxymethyl)-2-chloropyrazine | HI, PCl₃ | 60–75% | Handling corrosive HI |

| Nucleophilic Substitution | 2-Chloropyrazine | ICH₂I, AlCl₃ | 20–40% | Poor regioselectivity, side products |

Purification and Characterization

Crude this compound is typically purified via:

-

Vacuum Distillation : Effective for removing unreacted starting materials (bp: ~120–140°C at 0.1 mmHg).

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) to isolate the product.

Characterization Data

-

¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂I), 8.50 (s, 1H, pyrazine-H), 8.70 (s, 1H, pyrazine-H).

-

MS (EI) : m/z 269 [M⁺].

Industrial-Scale Considerations

Adapting lab-scale methods for mass production requires:

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-(iodomethyl)pyrazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of halogenated pyrazines often involves cyclization reactions or substitution of pre-functionalized intermediates. For example, cyclization of substituted hydrazides with phosphorus oxychloride at elevated temperatures (120°C) is a common approach for pyrazine derivatives . For this compound, iodination of a chloromethyl precursor via nucleophilic substitution (e.g., using NaI in acetone) under reflux could be explored. Optimization should focus on solvent polarity, temperature, and stoichiometric ratios of reagents. Characterization via IR spectroscopy and NMR can validate substitution patterns and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the pyrazine ring protons (δ 8.5–9.0 ppm for aromatic protons) and iodomethyl substituents (δ 3.5–4.5 ppm for CHI). C NMR distinguishes carbon environments, with pyrazine carbons typically at 140–160 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for iodine (m/z 127).

- HPLC : Reverse-phase HPLC with UV detection (λ ~260 nm for pyrazines) monitors purity and reaction progress .

Q. How does the reactivity of the iodomethyl group in this compound compare to other halogenated analogs?

- Methodological Answer : The iodomethyl group is more nucleophilic than chloro- or bromo-methyl analogs due to weaker C–I bonds, making it reactive in cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions. Comparative kinetic studies using model reactions (e.g., substitution with thiols or amines) under identical conditions can quantify reactivity differences. Solvent effects (polar aprotic vs. protic) and leaving-group ability should be analyzed via Hammett plots or computational models .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MD simulations) predict the electronic structure and photophysical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict UV-Vis absorption spectra. The iodine atom’s heavy atom effect may enhance spin-orbit coupling, influencing phosphorescence .

- Molecular Dynamics (MD) : Simulate vibrational modes and non-radiative decay pathways using a 24-mode Hamiltonian to model S/S electronic state transitions. Compare simulated absorption spectra with experimental data to validate models .

- CASSCF/CASPT2 : Study intersystem crossing (ISC) rates for excited-state dynamics relevant to photocatalysis or sensing applications .

Q. What strategies resolve contradictions in spectral or crystallographic data for halogenated pyrazines?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., regiochemistry of substituents) by growing single crystals and refining structures using software like SHELX .

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause splitting or broadening of signals.

- Synchrotron Radiation : Use high-resolution powder XRD to analyze polymorphic forms if single crystals are unavailable .

Q. How can this compound be functionalized for electrocatalytic applications, and what structural features enhance activity?

- Methodological Answer :

- Graphite Conjugation : Modify pyrazine with electron-withdrawing groups (e.g., –NO) to increase electrophilicity, enhancing oxygen reduction reaction (ORR) activity. Electrocatalytic rates correlate with pyrazine’s electrophilicity (ΔE > 70-fold tunable) .

- Electrochemical Characterization : Use rotating disk electrode (RDE) voltammetry in alkaline electrolyte (0.1 M KOH) to measure ORR onset potentials and kinetic currents. Compare with molecular analogs lacking conjugated backbones .

Q. What mechanistic insights explain the compound’s stability under varying pH and thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify degradation products via coupled MS.

- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor hydrolysis via HPLC. Iodomethyl groups may undergo SN2 hydrolysis to hydroxymethyl derivatives under basic conditions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of C–H vs. C–D bonds in deuterated analogs to elucidate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.